4-(4-bromophenyl)pyridin-2-amine
Description
Properties
CAS No. |
1367938-76-8 |
|---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.1 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
In a representative procedure, 2-amino-4-iodopyridine (1.0 equiv) reacts with 4-bromophenylboronic acid (1.2 equiv) in a 1,4-dioxane/water (5:1 v/v) solvent system. Catalytic quantities of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl(dppf), 0.05 equiv) and potassium carbonate (3.0 equiv) enable efficient coupling at 100°C for 15 hours. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and vacuum evaporation to isolate the product as a pale-yellow solid.
Key Parameters
-
Catalyst Loading : 5 mol% PdCl(dppf) balances cost and reactivity.
-
Base Selection : KCO outperforms NaCO or CsCO in minimizing side reactions.
-
Solvent System : Aqueous dioxane enhances boronic acid solubility while stabilizing palladium intermediates.
Table 1 : Suzuki-Miyaura Coupling Optimization
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | PdCl(dppf) | 79.5 | 98 |
| Temperature | 100°C | 79.5 | 98 |
| Reaction Time | 15 h | 79.5 | 98 |
| Alternative Catalyst | Pd(PPh) | 62 | 85 |
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers an alternative pathway for introducing bromophenyl groups to electron-deficient pyridines. This method is particularly effective when the pyridine ring is activated by electron-withdrawing substituents.
Two-Step Functionalization
-
Nitration and Reduction : 4-Nitropyridin-2-amine undergoes nitration at the 4-position, followed by reduction with H/Pd-C to yield 4-aminopyridin-2-amine.
-
Diazotization and Bromination : The amine is diazotized with NaNO/HBr, then coupled with 4-bromobenzene via a Sandmeyer reaction to install the bromophenyl group.
Challenges and Solutions
-
Regioselectivity : Competing para/meta bromination is mitigated by using CuBr as a directing group.
-
Yield Enhancement : Microwave-assisted heating (150°C, 30 min) improves reaction efficiency to 72%.
Table 2 : SNAr Reaction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO/HSO | 0°C, 2 h | 88 |
| Reduction | H/Pd-C | EtOH, RT, 12 h | 95 |
| Diazotization | NaNO/HBr | 0°C, 1 h | 78 |
| Sandmeyer Coupling | CuBr/4-BrCH | 150°C (MW), 30 min | 72 |
Transition Metal-Catalyzed C–H Activation
Recent advances in C–H functionalization enable direct aryl group installation without pre-functionalized substrates. Palladium and ruthenium catalysts facilitate regioselective coupling at the pyridine 4-position.
Palladium-Mediated Direct Arylation
A mixture of pyridin-2-amine (1.0 equiv), 4-bromoiodobenzene (1.5 equiv), Pd(OAc) (0.1 equiv), and PivOH (2.0 equiv) in DMF undergoes heating at 120°C for 24 hours. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, achieving 68% yield.
Ligand Effects
-
Monodentate Ligands : PPh reduces catalytic activity due to poor stabilization of Pd intermediates.
-
Bidentate Ligands : 1,10-Phenanthroline increases yield to 75% by enhancing oxidative addition kinetics.
Table 3 : C–H Activation Catalysts
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc) | PivOH | 68 |
| [RuCl(p-cymene)] | AgOAc | 55 |
| PdCl | 1,10-Phenanthroline | 75 |
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, MeCN/HO 70:30) confirms ≥98% purity for Suzuki-derived products.
Comparative Analysis of Synthetic Routes
Table 4 : Method Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 79.5 | 98 | High | Excellent |
| SNAr | 72 | 95 | Moderate | Good |
| C–H Activation | 75 | 97 | Very High | Moderate |
Chemical Reactions Analysis
4-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-bromophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to bind to and inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can fit well within the binding pockets of these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Thiazole-Based Analogues
Example Compounds :
- 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1)
- N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
Key Differences :
- Thiazole derivatives (e.g., p1) exhibit lower melting points (134–136°C) compared to pyridine-based analogues, likely due to reduced molecular symmetry .
- Thiazolyl-pyridin-2-amine hybrids synthesized via Suzuki coupling show enhanced antiproliferative activity against cancer cell lines, attributed to improved binding to kinase targets like CDK4/6 .
Pyrimidine-Based Analogues
Example Compounds :
Key Differences :
Morpholino-Substituted Analogues
Example Compound :
- 4-(Difluoromethyl)-5-(4-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine
Key Differences :
- Morpholino-substituted derivatives demonstrate improved solubility due to the hydrophilic morpholine group, enhancing bioavailability .
- The triazine-pyridine hybrid structure enables interactions with diverse enzymatic targets, such as kinases involved in cancer progression .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-bromophenyl)pyridin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between bromophenyl precursors and pyridin-2-amine derivatives. A common approach is the Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres to facilitate aryl halide-amine coupling . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or toluene enhance solubility and reaction efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%) .
Basic: How should researchers characterize this compound to confirm structural integrity?
Key analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.29–7.87 ppm; NH₂ protons resonate as a singlet near δ 5.29 ppm .
- ¹³C NMR : Distinct signals for pyridine carbons (e.g., C-2 at ~164 ppm) and bromophenyl carbons (127–140 ppm) .
- IR spectroscopy : NH₂ stretching vibrations at ~3398 cm⁻¹ and aromatic C-Br bonds at ~687 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 263 (M⁺) confirms the molecular weight .
Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., bromine substituent) for nucleophilic attack predictions.
- HOMO-LUMO gaps : Estimate reactivity; a narrow gap (~3.5 eV) suggests potential for charge-transfer interactions .
- Optimized geometry : Compare computed bond lengths/angles with X-ray crystallography data to validate structural models .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., overlapping aromatic signals in NMR) require:
- 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations to assign ambiguous peaks .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and identify disorder or twinning in the lattice .
- Control experiments : Synthesize deuterated analogs or derivatives to isolate specific spectral contributions .
Basic: What role does the bromine substituent play in the compound’s reactivity and intermolecular interactions?
The bromine atom:
- Steric effects : Bulky 4-bromophenyl group influences π-π stacking in crystal packing, as observed in X-ray structures .
- Electronic effects : Withdraws electron density via inductive effects, increasing the pyridine ring’s electrophilicity for substitution reactions .
- Halogen bonding : Bromine can form non-covalent interactions with electron-rich moieties (e.g., carbonyl groups) in co-crystals or biological targets .
Advanced: What strategies are effective for evaluating the biological activity of this compound?
- In vitro assays :
- Targeted studies : Molecular docking (AutoDock Vina) to predict binding affinity for kinases or receptors, followed by SPR or ITC for validation .
Advanced: How can researchers address challenges in crystallizing this compound?
- Solvent screening : Use high-throughput vapor diffusion with solvents like DMSO/water or ethanol/water to optimize crystal growth.
- Additive screening : Introduce co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .
- Data refinement : Apply SHELXL’s TWIN/BASF commands to model twinned datasets and improve R-factors (<0.05) .
Basic: What are the key differences between this compound and its chloro/fluoro analogs?
- Electronic properties : Bromine’s lower electronegativity (vs. F/Cl) reduces inductive withdrawal, altering reaction rates in SNAr mechanisms .
- Biological activity : Brominated analogs often exhibit enhanced lipophilicity, improving membrane permeability in cellular assays .
- Crystallinity : Larger bromine atoms promote denser packing, yielding higher-melting-point crystals compared to chloro derivatives .
Advanced: How can mechanistic studies elucidate the compound’s role in catalytic cross-coupling reactions?
- Kinetic profiling : Monitor reaction progress via GC-MS to identify intermediates (e.g., oxidative addition Pd complexes).
- Isotope labeling : Use deuterated pyridin-2-amine to track C-N bond formation via kinetic isotope effects .
- Computational modeling : Transition-state analysis (NEB method) to map energy barriers in Pd-catalyzed pathways .
Advanced: What methodologies validate the thermal stability of this compound for material science applications?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>250°C indicates high stability) .
- DSC : Measure melting points and phase transitions; sharp endothermic peaks suggest high purity .
- Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
